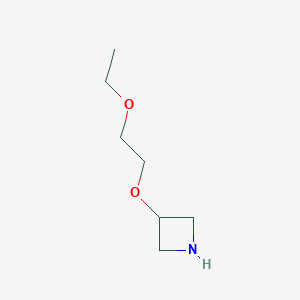![molecular formula C6H3N3O2 B11923710 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione CAS No. 56606-38-3](/img/structure/B11923710.png)
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors and anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The unique structural properties of the compound make it a candidate for use in organic electronics and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the modulation of necroptosis pathways . The compound’s ability to interact with molecular targets such as kinases and receptors underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and has been studied for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one:
Uniqueness: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is unique due to its specific ring fusion and the resulting electronic properties. Its derivatives have shown distinct biological activities, making it a valuable scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
56606-38-3 |
|---|---|
Molekularformel |
C6H3N3O2 |
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
pyrrolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
InChI-Schlüssel |
BSXBDKGWSQDPPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

